Propagermanium

Description

Structure

2D Structure

Properties

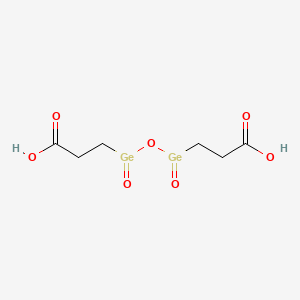

IUPAC Name |

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEABSBMNTNXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ge2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065316 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12758-40-6, 126595-07-1 | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propagermanium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12758-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carboxyethylgermanium sesquioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propagermanium discovery and synthesis history

An In-depth Technical Guide to the Discovery and Synthesis History of Propagermanium

Introduction

This compound, a polymeric organogermanium compound known chemically as bis(2-carboxyethylgermanium) sesquioxide, has carved a unique niche in the landscape of medicinal chemistry.[1][2] Also referred to by designations such as Ge-132, proxigermanium, and repagermanium, its molecular structure is represented by the formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1][2][3][4] Since its inception, this compound has been the subject of significant scientific inquiry, primarily for its immunomodulatory, anti-inflammatory, and antiviral properties.[1][5] This interest is underscored by its approval in Japan for the treatment of chronic hepatitis B, a testament to its therapeutic potential.[1]

This guide provides a comprehensive exploration of the historical and technical journey of this compound, from its initial discovery and synthesis to the refined methodologies that have defined its production. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal chemistry behind its synthesis, offering field-proven insights into the development of this remarkable organometallic compound.

Part 1: The Genesis of this compound - A Tale of Concurrent Discovery

The year 1967 marks the seminal point in the history of this compound. The compound was first synthesized at the Asai Germanium Research Institute in Japan under the leadership of Dr. Kazuhiko Asai.[1][2][4][6][7][8][9][10][11] Dr. Asai's work was driven by a theoretical framework centered on the potential for organogermanium compounds to enrich the body with oxygen and mitigate disease, a concept he termed "miracle cure."[3][9][12]

Concurrently, and indicative of the burgeoning interest in organometallic chemistry during that era, the Russian chemist V.F. Mironov independently published a synthesis of a similar organic germanium compound in April of the same year.[1][3][13] While Asai's group pursued the compound for its perceived biological benefits, these parallel efforts firmly established the synthetic accessibility of this novel class of molecules.

Physicochemical Identity

This compound is a white, crystalline, and odorless powder with a slightly acidic taste.[1][4] It is a polymeric material built upon a repeating sesquioxide (Ge-O-Ge) framework.[6] A key feature that distinguishes it from many organometallic compounds is its notable solubility in water, particularly under alkaline conditions, which is crucial for its biological absorption and activity.[1][4][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀Ge₂O₇ | [1][4] |

| Molecular Weight | 339.42 g/mol | [1][4] |

| Appearance | White, crystalline powder | [1][4] |

| Melting Point | Decomposes at 270°C | [1][4] |

| pKa | 3.6 | [1][4] |

| Water Solubility (20°C) | 1.09% | [1][4] |

| Water Solubility (pH 7.4) | >10% | [1][4] |

Part 2: The Synthesis of this compound - A Technical Deep Dive

The prevailing and most robust method for synthesizing this compound is a multi-step process that hinges on two core chemical transformations: the hydrogermylation of an unsaturated carboxylic acid followed by hydrolysis.[1][14][15] This pathway is favored for its efficiency and the ability to produce a high-purity final product, though it necessitates careful control to avoid contamination with inorganic germanium species.[1]

Core Synthetic Pathway

The synthesis begins with germanium dioxide (GeO₂), a common and stable germanium source. The overall strategy involves converting this inorganic starting material into a reactive organogermanium intermediate, which is then polymerized to yield this compound.

Step 1: Formation of Trichlorogermane (HGeCl₃)

The first critical step is the reduction of germanium dioxide in the presence of hydrochloric acid. This is typically achieved using a reducing agent such as sodium hypophosphite.[1][16]

-

Causality: Germanium dioxide is relatively inert. To facilitate the formation of a germanium-carbon bond, the germanium center must be made more reactive. The reduction in concentrated HCl converts Ge(IV) in GeO₂ to Ge(II) in the form of the trichlorogermanium anion (GeCl₃⁻), which exists in equilibrium with trichlorogermane (HGeCl₃). HGeCl₃ is the key reactive species for the subsequent hydrogermylation step.

Step 2: Hydrogermylation of Acrylic Acid

Trichlorogermane is then reacted directly with acrylic acid. This is an addition reaction where the H-Ge bond of trichlorogermane adds across the carbon-carbon double bond of acrylic acid.

-

Causality & Regioselectivity: The reaction proceeds via a hydrogermylation mechanism. The trichlorogermyl group (GeCl₃) adds specifically to the terminal carbon of the acrylic acid's vinyl group.[1][14] This regioselectivity is crucial as it ensures the formation of the desired linear carboxyethyl side chain, ultimately yielding 3-(trichlorogermyl)propanoic acid. This step is the cornerstone of the synthesis, as it establishes the stable germanium-carbon bond that defines the compound as an organogermanium.[15]

Step 3: Hydrolysis and Polymerization

The final step involves the hydrolysis of the 3-(trichlorogermyl)propanoic acid intermediate. The addition of water replaces the chlorine atoms on the germanium with hydroxyl groups.

-

Causality: The Ge-Cl bonds in the intermediate are highly susceptible to hydrolysis. The initial product, 3-(trihydroxygermyl)propanoic acid, is unstable and readily undergoes intermolecular dehydration (condensation).[17] This condensation reaction forms the characteristic and stable Ge-O-Ge (sesquioxide) linkages, resulting in the formation of the this compound polymer.[1]

Visualization of the Synthesis Workflow

Caption: Core synthesis pathway of this compound.

Detailed Experimental Protocol

The following is a consolidated, step-by-step methodology derived from established synthesis routes.[1][7][15][16]

-

Reaction Setup: In a suitable reaction vessel equipped for stirring and temperature control, a mixture of germanium dioxide (GeO₂), concentrated hydrochloric acid, and sodium hypophosphite is prepared.

-

Formation of Trichlorogermane: The mixture is heated (typically 30-50°C) and stirred for 1 to 3 hours.[16] This allows for the complete reduction of GeO₂ and the formation of trichlorogermane in solution.

-

Hydrogermylation: Acrylic acid is added to the reaction mixture. The reaction is typically maintained at room temperature and stirred for an additional 0.5 to 2 hours.[16] This period is sufficient for the hydrogermylation to proceed to completion, forming 3-(trichlorogermyl)propanoic acid.

-

Hydrolysis: The resulting solution containing the organogermanium intermediate is carefully hydrolyzed by the addition of water. This induces the precipitation of the white, polymeric this compound product.

-

Purification: The crude this compound precipitate is collected by filtration. To ensure the removal of unreacted starting materials and, critically, any residual inorganic germanium salts, the product is washed thoroughly. A common and effective method involves washing with an ethanol-water solution.[16]

-

Drying: The purified product is dried under vacuum to yield this compound as a fine, white crystalline powder.

-

Self-Validating System: The success of the synthesis is validated by the physicochemical properties of the final product. It should appear as a white powder, be insoluble in organic solvents but soluble in alkaline water, and its identity can be confirmed using infrared spectroscopy, which will show characteristic absorption bands for the C=O stretch (~1720 cm⁻¹) and the Ge-O-Ge stretch (~780 cm⁻¹).[6] Careful control of reaction conditions is paramount to prevent the formation of undesirable byproducts like germanium tetrachloride (GeCl₄).[16]

Part 3: A Glimpse into the Mechanism of Action

While this guide focuses on discovery and synthesis, understanding the therapeutic rationale provides essential context. This compound's biological effects are primarily attributed to its ability to modulate the immune system.[1][5]

The most well-characterized mechanism is its function as a C-C chemokine receptor type 2 (CCR2) antagonist.[1][18] It inhibits the signaling pathway of monocyte chemoattractant protein-1 (MCP-1, also known as CCL2).[19] This inhibition is not believed to be from direct receptor blocking, but rather through interaction with glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2.[19][20] By disrupting this axis, this compound reduces the migration of monocytes and macrophages to sites of inflammation, which is a key process in many chronic inflammatory diseases.[1]

Visualization of the MCP-1/CCR2 Inhibition Pathway

Caption: this compound's inhibition of the MCP-1/CCR2 pathway.

Beyond its anti-inflammatory role, this compound has demonstrated antiviral activity against viruses such as hepatitis B (HBV) and HIV, and it also possesses antioxidant properties by acting as a scavenger of free radicals.[1][5]

Conclusion

This compound stands as a significant achievement in organometallic medicinal chemistry. From its dual discovery in Japan and Russia in 1967 to the elucidation of a reliable and scalable synthesis pathway, its development has been a journey of careful chemical engineering. The hydrogermylation-hydrolysis route has proven to be a robust method for its production, providing a platform for the extensive biological and clinical investigations that have followed. As an approved therapeutic for chronic hepatitis B in Japan and a compound of interest for a range of inflammatory conditions, this compound's history underscores the successful translation of fundamental synthesis chemistry into a molecule with tangible therapeutic value. Ongoing research continues to explore its full potential, building on the foundational discovery and synthesis work established over half a century ago.

References

- Synthesis and discovery of this compound - Benchchem.

- What is the mechanism of this compound?

- An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed.

- This compound: An In Vivo Examination of its Anti-Inflamm

- Organic Germanium Compounds - Encyclopedia.pub. [Link]

- This compound (C6H10O7Ge2) properties.

- synthesis and properties of 2-carboxyethylgermanium sesquioxide (ge-132)

- This compound - NAFKAM. [Link]

- This compound.

- Step-wise synthesis of germanium sesquioxide, Ge-132,

- This compound - Wikipedia. [Link]

- Synthesis of Novel Organogermanium Sesquioxides: Applic

- Application Notes and Protocols for this compound in Diabetic Nephrop

- Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google P

- A Novel Extraction Method Based on a Reversible Chemical Conversion for the LC/MS/MS Analysis of the Stable Organic Germanium Compound Ge-132 | Analytical Chemistry - ACS Public

- Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC. [Link]

- This compound - CAM Cancer. [Link]

- Asai Germanium Japan – 59 years of research and innov

- Asai, K. (1980) Miracle Cure Organic Germanium. Japan Publications, Inc., Tokyo. - References - Scientific Research Publishing. [Link]

- Basic knowledge of Germanium. [Link]

- Asai Germanium - Organic Germanium in Japan - B

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nafkam.no [nafkam.no]

- 4. This compound [drugfuture.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. webqc.org [webqc.org]

- 7. gelest.com [gelest.com]

- 8. asaigermanium.com [asaigermanium.com]

- 9. scirp.org [scirp.org]

- 10. asaigermanium.com [asaigermanium.com]

- 11. batfa.com [batfa.com]

- 12. cam-cancer.org [cam-cancer.org]

- 13. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-carboxyethylgermanium) Sesquioxide (Ge-132)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Landscape of a Promising Organogermanium Compound

Bis(2-carboxyethylgermanium) sesquioxide, commonly known as Ge-132 or propagermanium, is an organogermanium compound that has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer and immunomodulatory activities.[1][2][3] Unlike its inorganic counterparts, which can exhibit toxicity, Ge-132 is a water-soluble compound with a favorable safety profile, readily excreted from the body.[4][5] This guide provides a comprehensive exploration of the core physicochemical properties of Ge-132, offering a technical foundation for researchers and drug development professionals. Understanding these fundamental characteristics is paramount for formulation development, quality control, and the elucidation of its biological mechanisms of action.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative of Ge-132's physicochemical identity. We will delve into its molecular structure and synthesis, explore its solubility and stability, and detail the analytical methodologies crucial for its characterization. Throughout this guide, we will not only present data but also provide insights into the rationale behind the selection of specific experimental techniques, reflecting a senior application scientist's perspective on robust and reliable material characterization.

I. Molecular Structure and Synthesis: From Monomer to a Complex Polymer Network

The chemical formula for bis(2-carboxyethylgermanium) sesquioxide is C₆H₁₀Ge₂O₇, with a molecular weight of approximately 339.42 g/mol .[6][7] The IUPAC name is 3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid.[7] In its solid, crystalline state, Ge-132 exists as a polymer with a complex three-dimensional network.[4][8] This structure is formed from a parent twelve-membered ring skeleton where each germanium atom is bonded to three oxygen atoms.[8] The carboxylate chains extend from this framework, forming hydrogen bonds that link adjacent germanium sesquioxide sheets.[4]

In aqueous solution, the polymeric structure of Ge-132 undergoes hydrolysis to form the monomeric and biologically active species, 3-(trihydroxygermyl)propanoic acid (THGPA).[9][10] This transformation is a critical aspect of its behavior in physiological environments.

Caption: Hydrolysis of polymeric Ge-132 to its monomeric form in an aqueous environment.

The synthesis of Ge-132 typically involves the reaction of acrylic acid with a trichlorogermane-ether complex or trichlorogermane in concentrated hydrochloric acid to produce trichlorogermylpropanoic acid.[8] This intermediate is then hydrolyzed to yield Ge-132.[8] A one-pot synthesis method is often preferred for large-scale production.[8]

II. Solubility and Stability: Key Parameters for Formulation and Biological Activity

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability and formulation feasibility. Ge-132 exhibits distinct solubility characteristics that are important to consider in research and development.

Solubility Profile

Ge-132 is characterized as being slightly soluble in water, with a saturation solubility of approximately 1.28 g/100 mL.[2][11] It is virtually insoluble in most common organic solvents.[2][4] The dissolution in water is facilitated by gentle heating and results in the formation of the germane triol, 3-(trihydroxygermyl)propanoic acid, leading to a slightly acidic solution with a pH between 3.06 and 3.12.[2][11]

| Solvent | Solubility | Reference |

| Water | ~1.28 g/100 mL (with gentle heating) | [2][11] |

| Common Organic Solvents | Virtually Insoluble | [2][4] |

Thermal Stability

Thermal analysis provides crucial information about the stability of a compound at different temperatures. For Ge-132, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most pertinent techniques.[12][13]

Solid Ge-132 does not have a distinct melting point but rather decomposes at high temperatures. Studies have shown that it decomposes at approximately 320-330°C.[2][4][14] Thermal analysis has identified several transformation domains upon heating. A reversible isomerization process is observed below 220°C, followed by decomposition at higher temperatures, with the main decomposition product being elemental germanium.[15]

Experimental Protocol: Thermogravimetric Analysis (TGA) of Ge-132

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 5-10 mg of the Ge-132 sample into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert) to study thermal decomposition without oxidation, or Air to study oxidative stability.

-

Heating Rate: A standard heating rate of 10°C/min is typically employed.

-

Temperature Range: Program the instrument to heat from ambient temperature to a temperature above the expected decomposition, for instance, up to 1000°C.

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperature intervals.

Caption: A simplified workflow for performing Thermogravimetric Analysis (TGA) on Ge-132.

III. Analytical Characterization: A Multi-technique Approach to Confirming Identity and Purity

A robust analytical strategy is essential for the comprehensive characterization of Ge-132, ensuring its identity, purity, and structural integrity. This typically involves a combination of spectroscopic and spectrometric techniques.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, providing a molecular fingerprint of the compound.

The FT-IR spectrum of solid Ge-132 displays characteristic peaks that confirm its structure. These include:

-

A broad O-H stretching vibration from the carboxylic acid groups in the range of 3300-2700 cm⁻¹.[1]

-

A strong C=O stretching vibration from the carboxylic acid at approximately 1688 cm⁻¹.[1]

-

C-H bond vibrations around 1410 cm⁻¹ and 1237 cm⁻¹.[1]

-

Prominent and characteristic sesquioxide peaks (Ge-O-Ge) around 900 cm⁻¹ and 800 cm⁻¹.[1][2]

The absence of a peak around 850 cm⁻¹ in the FT-IR and Raman spectra is a critical quality control parameter, as it confirms the absence of the toxic inorganic impurity, germanium dioxide (GeO₂).[2][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of Ge-132 in D₂O typically shows two triplets, corresponding to the two non-equivalent methylene (-CH₂-) groups in the carboxyethyl chain. These are observed at approximately 1.55 ppm and 2.65 ppm.[2][11]

-

¹³C NMR: The carbon-13 NMR spectrum confirms the presence of three distinct carbon environments: the carboxyl carbon at around 178.31 ppm, and the two methylene carbons at approximately 27.37 ppm and 12.93 ppm.[2][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of Ge-132 is complex due to hydrolysis and the isotopic distribution of germanium. It typically shows a range of complex ion fragments.[2][11]

X-ray Diffraction (XRD)

X-ray diffraction is the gold standard for determining the crystalline structure of solid materials. For Ge-132, XRD has confirmed its polymeric, three-dimensional network structure in the crystalline state.[8] Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a possibility for complex molecules like Ge-132. Different polymorphs can have different physicochemical properties, including solubility and stability. Thermal analysis has suggested a reversible isomerization below 220°C, which could be indicative of a polymorphic transition.[15] Further investigation using variable-temperature XRD would be necessary to fully characterize any polymorphic forms of Ge-132.

IV. Conclusion: A Foundation for Future Research and Development

The physicochemical properties of bis(2-carboxyethylgermanium) sesquioxide are multifaceted and crucial for its continued investigation as a potential therapeutic agent. Its unique polymeric structure, which hydrolyzes to a monomeric form in aqueous solution, along with its specific solubility and thermal stability profiles, dictates its behavior in both formulation and biological systems.

A comprehensive analytical approach, employing techniques such as FT-IR, NMR, MS, and thermal analysis, is imperative for ensuring the quality, purity, and structural integrity of Ge-132. In particular, the absence of inorganic germanium dioxide must be rigorously monitored. This in-depth understanding of its fundamental properties provides a solid foundation for researchers and drug development professionals to advance the study of this promising organogermanium compound.

References

- FT-IR spectrum of Ge-132 solid showing % transmittance of O-H bonds... - ResearchGate.

- The Structure of Ge-132 and Its Hydrolysis to Trihy- droxy Germyl Propionic Acid.

- BIS[2-CARBOXYETHYLGERMANIUM(IV)] SESQUIOXIDE - ChemBK.

- Bis(2-carboxyethylgermanium sesquioxide) - ChemBK.

- Analysis of Ge-132 and development of a simple oral anticancer formulation.

- Research article Analysis of Ge-132 and development of a simple oral anticancer formulation - Oxford Academic.

- synthesis and properties of 2-carboxyethylgermanium sesquioxide (ge-132) and related compounds.

- Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030 - PubChem.

- Fragments of ¹H NMR spectra of a) Ge‐132; b‐d) mixture of Ge‐132 and... - ResearchGate.

- Thermal Analysis of Repa-Germanium (Ge-132) | Request PDF - ResearchGate.

- Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement - Pharmacy 180.

- Organic Germanium Compounds - Encyclopedia.pub.

- Determination of bis-carboxyethyl germanium sesquioxide by gas chromatography with microwave-induced plasma-atomic emission detection after derivatization with alkyl chloroformates - PubMed.

- Antioxidant Activity of Ge-132, a Synthetic Organic Germanium, on Cultured Mammalian Cells - J-Stage.

- (PDF) Analysis of Ge-132 and development of a simple oral anticancer formulation.

- A novel extraction method based on a reversible chemical conversion for the LC/MS/MS analysis of the stable organic germanium compound Ge-132 - PubMed.

- Step-wise synthesis of germanium sesquioxide, Ge-132, from germanium... - ResearchGate.

- Biological Activity of Organogermanium Compounds (A Review) - ResearchGate.

- Bis(2-carboxyethylgermanium(IV) Sesquioxide) | AMERICAN ELEMENTS ®.

- Biological Activities and Antitumor Mechanism of an Immunopotentiating Organogermanium Compound, Ge-132 (Review) - PubMed.

- Determination of Trace Inorganic Germanium in bis-beta-Carboxyethylgermanium Sesquioxide by Headspace Solid-Phase Microextraction and Gas Chromatography – Mass Spectrometry - ResearchGate.

- (PDF) Determination of Trace Inorganic Germanium in bis-beta-Carboxyethylgermanium Sesquioxide by Headspace Solid-Phase Microextraction and Gas Chromatography – Mass Spectrometry - ResearchGate.

- Effect of Organic Germanium Compound (Ge-132) on Experimental Osteoporosis in Rats: The Relationship Between Transverse Strength and Bone Mineral Density (BMD) or Bone Mineral Content (BMC) - ResearchGate.

- Organogermanium chemistry - Wikipedia.

- NMR Periodic Table: Germanium NMR - IMSERC.

- Synthesis and biological evaluation of water-soluble organogermanium - PubMed.

- SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES - Paper Publications.

- ( 73 Ge) Germanium NMR.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Organogermanium compound, Ge-132, forms complexes with adrenaline, ATP and other physiological cis-diol compounds - PubMed.

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager Magazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Antioxidant Activity of Ge-132, a Synthetic Organic Germanium, on Cultured Mammalian Cells [jstage.jst.go.jp]

- 6. chembk.com [chembk.com]

- 7. Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel extraction method based on a reversible chemical conversion for the LC/MS/MS analysis of the stable organic germanium compound Ge-132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fpe.umd.edu [fpe.umd.edu]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Dawn of a New Elemental Bond: An In-depth Technical Guide to the Early Research on Organogermanium Compounds

Abstract

This technical guide provides a comprehensive exploration of the seminal research into organogermanium compounds, from the theoretical prediction of germanium's existence to the first synthesis and characterization of compounds bearing a germanium-carbon bond. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative of the foundational experimental protocols, the scientific reasoning behind them, and the early investigations into the biological potential of this unique class of organometallics. By delving into the historical context and the pioneering work of chemists such as Clemens Winkler and Edward Frankland, this guide aims to provide a deep understanding of the origins of organogermanium chemistry, highlighting the ingenuity and analytical rigor that defined 19th and early 20th-century chemical science.

Introduction: From Predicted Element to a New Class of Compounds

The story of organogermanium chemistry begins not with a reaction, but with a prediction. In 1869, the brilliant Russian chemist Dmitri Mendeleev, in his formulation of the Periodic Table, identified a gap below silicon and above tin.[1] He named this hypothetical element "ekasilicon" and, with remarkable accuracy, foretold its atomic weight and chemical properties.[1] This prediction laid the intellectual groundwork for the eventual discovery of the element we now know as germanium.

Nearly two decades later, in 1886, the German chemist Clemens Winkler, while analyzing the mineral argyrodite, isolated a new element that perfectly matched Mendeleev's predictions.[1] In honor of his homeland, Winkler named it germanium.[1] Just a year later, in 1887, Winkler extended his groundbreaking work by synthesizing the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[1][2] This achievement marked the birth of organogermanium chemistry and was a significant milestone in the burgeoning field of organometallic chemistry.

The intellectual and practical toolkit for this synthesis was, in large part, provided by the pioneering work of English chemist Edward Frankland. In 1849, Frankland's synthesis of diethylzinc (Zn(C₂H₅)₂) from the reaction of ethyl iodide with zinc metal was a landmark achievement that introduced the world to the reactivity of organozinc reagents.[3][4] Frankland's work not only provided the key reagent for Winkler's later synthesis but also established the fundamental principles of creating metal-carbon bonds, a cornerstone of modern synthetic chemistry.[3][4][5]

This guide will dissect the early methodologies for synthesizing and characterizing these novel compounds, offering a window into the experimental realities of 19th-century chemistry. We will explore the synthesis of tetraalkylgermanes and the subsequent preparation of organogermanium halides, which served as crucial intermediates for further research. Finally, we will touch upon the early explorations into the biological activity of these compounds, a field of study that continues to this day.

The Foundational Synthesis: Tetraalkylgermanes

The first foray into organogermanium chemistry was the synthesis of fully alkylated germanium (IV) compounds. These early experiments laid the groundwork for all subsequent research in the field.

The Landmark Synthesis of Tetraethylgermane by Clemens Winkler

The synthesis of tetraethylgermane by Clemens Winkler in 1887 was a landmark achievement that demonstrated the ability to form stable carbon-germanium bonds.[1][2] The choice of diethylzinc as the alkylating agent was a direct application of the organometallic chemistry pioneered by Edward Frankland.[3][4][5] Diethylzinc was a known and accessible reagent capable of transferring its ethyl groups to a metal halide.

Experimental Rationale:

The underlying principle of Winkler's synthesis is a transmetalation reaction. The more electropositive zinc in diethylzinc readily transfers its organic substituents to the less electropositive germanium in germanium tetrachloride. The reaction proceeds as follows:

2 Zn(C₂H₅)₂ + GeCl₄ → Ge(C₂H₅)₄ + 2 ZnCl₂

The formation of the thermodynamically stable zinc chloride salt drives the reaction to completion.

Experimental Protocol: Synthesis of Tetraethylgermane (Reconstructed from 19th-Century Practices)

The following protocol is a reconstruction of the probable steps taken by Winkler, based on the chemical principles and laboratory practices of the late 19th century.

-

Apparatus:

-

A sealed glass tube or a retort fitted with a condenser. Given the air-sensitive nature of diethylzinc, the reaction would have been conducted in a closed system, likely under a protective atmosphere if available (e.g., coal gas or carbon dioxide).

-

Distillation apparatus for purification.

-

-

Reagents:

-

Germanium tetrachloride (GeCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

-

-

Procedure:

-

Reaction Setup: In a thick-walled glass tube or retort, germanium tetrachloride was carefully introduced.

-

Addition of Diethylzinc: A stoichiometric excess of diethylzinc was then added. The reaction is exothermic, and cooling of the reaction vessel may have been employed.

-

Reaction Conditions: The mixture was then heated to drive the reaction to completion. The exact temperature and duration were likely determined empirically by observing the cessation of any visible reaction.

-

Isolation: Upon cooling, the reaction mixture would consist of liquid tetraethylgermane and solid zinc chloride. The mixture was then subjected to distillation to separate the volatile tetraethylgermane from the non-volatile zinc chloride.

-

Purification: The distilled tetraethylgermane was likely redistilled to achieve a higher degree of purity.

-

Characterization in the 19th Century:

In the absence of modern spectroscopic techniques, the characterization of the newly synthesized tetraethylgermane would have relied on a combination of physical and chemical methods:

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula by measuring the amounts of carbon dioxide and water produced upon burning a known weight of the compound. The germanium content would have been determined by converting it to germanium dioxide and measuring its weight.

-

Boiling Point Determination: The boiling point of the purified liquid would have been a key physical constant for its identification.

-

Density Measurement: The density of the liquid would have been another important physical characteristic.

-

Vapor Density Measurement: The molecular weight would have been estimated by measuring the density of the vapor at a known temperature and pressure, a common technique in the 19th century.

Data Presentation: Physical Properties of Early Tetraalkylgermanes

| Compound | Formula | Boiling Point (°C) | Density (g/cm³) |

| Tetramethylgermane | Ge(CH₃)₄ | 43 | Not readily available from early sources |

| Tetraethylgermane | Ge(C₂H₅)₄ | 163-165 | 0.998 |

Note: The data presented is a compilation from various sources and represents the best available information from the early literature and modern compilations.

Diagram: Synthesis of Tetraethylgermane

Caption: Two early routes to the synthesis of triethylgermanium halides.

Comparative Chemistry of Group 14 Organometallics: Early Observations

From the outset of their discovery, organogermanium compounds were understood to be part of a larger family of Group 14 organometallics, which also includes organosilicon and organotin compounds. Early chemists noted that the properties of these compounds varied in a predictable manner down the group.

Organogermanium compounds were generally found to be intermediate in reactivity between their silicon and tin analogs. The Ge-C bond is less polar and less reactive than the Sn-C bond, but more reactive than the highly stable Si-C bond. This trend is reflected in their chemical stability. For instance, while tetraalkylsilanes are remarkably inert, tetraalkylstannanes are more susceptible to cleavage by electrophiles. Tetraalkylgermanes occupy a middle ground, being generally stable to air and water but undergoing reactions with strong halogens and acids, as discussed previously.

Early Forays into Biological Activity

While the initial focus of organogermanium research was on synthesis and fundamental properties, it wasn't long before their biological effects began to be explored. This early work laid the foundation for the development of organogermanium compounds as potential therapeutic agents.

One of the first organogermanium compounds to be investigated for its medicinal properties was Spirogermanium . Developed in the latter half of the 20th century, it was one of the first organometallic compounds to enter clinical trials as an anticancer agent. Spirogermanium was noted for its novel heterocyclic structure and its lack of bone marrow toxicity, a common side effect of many chemotherapeutic agents. However, its clinical development was hampered by neurotoxicity.

Another significant area of early biological research focused on germanium sesquioxides , particularly bis(2-carboxyethylgermanium) sesquioxide, often referred to as Ge-132 . This water-soluble compound was investigated for a range of biological activities, including immune-stimulating and potential anti-tumor effects. The proposed mechanism of action was often attributed to its ability to modulate the immune system rather than direct cytotoxicity to cancer cells.

These early studies, while not all leading to clinical success, were crucial in establishing that organogermanium compounds could possess significant biological activity and paved the way for the ongoing research into their therapeutic potential.

Conclusion

The early research on organogermanium compounds, from Winkler's pioneering synthesis of tetraethylgermane to the initial explorations of their biological activity, represents a fascinating chapter in the history of chemistry. Working with rudimentary equipment and a theoretical framework still in its infancy, these early chemists demonstrated remarkable skill and intuition. They not only introduced a new class of compounds but also contributed to the broader understanding of chemical bonding and reactivity within the periodic table. The foundational knowledge they generated continues to underpin modern research in organogermanium chemistry, from materials science to medicinal chemistry. This guide serves as a testament to their enduring legacy and as a resource for those who continue to build upon their pioneering work.

References

- Frankland, E. (1849). On the isolation of the organic radicals. Quarterly Journal of the Chemical Society of London, 2(3), 263-296. [Link]

- Winkler, C. (1886). Germanium, Ge, ein neues, nichtmetallisches Element. Berichte der deutschen chemischen Gesellschaft, 19(1), 210-211. [Link]

- Winkler, C. (1887). Mittheilungen über das Germanium. Journal für Praktische Chemie, 36(1), 177-209. [Link]

- Emsley, J. (2011). Nature's Building Blocks: An A-Z Guide to the Elements. Oxford University Press. [Link]

- Thayer, J. S. (2010). A brief history of organometallic chemistry. In Synthesis and Applications of Organometallics. InTech. [Link]

- Slavětínský, M. (2018). Clemens Alexander Winkler and the discovery of germanium. Chemické listy, 112(1), 44-47. [Link]

- PubChem. (n.d.). Tetraethylgermane. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethylgermanium trichloride. National Center for Biotechnology Information.

- Goodman, L. S., & Gilman, A. (Eds.). (1980). The Pharmacological Basis of Therapeutics (6th ed.). Macmillan. [Link]

- Asai, K. (1980). Organic Germanium: A Medical Godsend.

Sources

An In-depth Technical Guide to the Solubility and Stability of Propagermanium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Propagermanium, a polymeric organogermanium compound known chemically as bis(2-carboxyethylgermanium) sesquioxide, has garnered significant interest in the pharmaceutical and nutraceutical fields for its potential therapeutic properties.[1][2][3] A thorough understanding of its behavior in aqueous solutions is paramount for formulation development, quality control, and ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous environments. It delves into the physicochemical properties that govern its solubility, detailed protocols for solubility determination, and a systematic approach to evaluating its stability under various stress conditions. Furthermore, this guide outlines the potential degradation pathways and the analytical methodologies required for the robust characterization and quantification of this compound and its potential degradants. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively work with this promising compound.

Physicochemical Properties of this compound

This compound, also known by synonyms such as proxigermanium, Ge-132, and 2-carboxyethylgermasesquioxane, is a white crystalline powder with a slightly acidic taste.[3][4] It is a polymeric compound with the general formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1][3] Its unique structure, featuring a repeating germanium-oxygen backbone with pendant carboxyethyl groups, dictates its solubility and stability characteristics.[5]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Ge₂O₇ | [4][5][6][7] |

| Molecular Weight | 339.42 g/mol (for the monomeric unit) | [4][5][6] |

| Appearance | White, odorless, crystalline powder | [3][4] |

| pKa | 3.6 | [4] |

| Melting Point | Decomposes at approximately 270°C | [4] |

Solubility Profile of this compound in Aqueous Solutions

The solubility of this compound is a critical parameter for its formulation and delivery. Its polymeric and polar nature, conferred by the carboxylic acid groups, allows for significant interaction with aqueous media.

General Solubility Characteristics

This compound exhibits moderate solubility in neutral water, which is significantly enhanced under alkaline conditions.[3][4] It is generally considered insoluble or only very slightly soluble in most common organic solvents.[3][4][8] Upon dissolution in water, this compound solutions exhibit an acidic reaction due to the carboxylic acid moieties.[4] It has been noted that various polymorphic forms of solid this compound are identical when dissolved in an aqueous solution.[2]

| Solvent/Condition | Solubility | Reference |

| Water (20°C) | 1.09% (w/v) | [4] |

| Water (pH 7.4) | >10% (w/v) | [4] |

| Organic Solvents | Insoluble or very slightly soluble | [3][4][8] |

Experimental Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[7][8][9][10]

Objective: To rapidly determine the kinetic solubility of this compound in a buffered aqueous solution.

Methodology: Nephelometric Method

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution with DMSO to create a concentration gradient.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) solution to achieve the final desired concentrations of this compound, ensuring the final DMSO concentration is below 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Data Interpretation: The kinetic solubility is determined as the concentration at which the compound precipitates out of solution.

Caption: Workflow for Kinetic Solubility Determination of this compound.

Stability of this compound in Aqueous Solutions

Assessing the stability of this compound in aqueous solutions is critical for determining its shelf-life and ensuring that the desired therapeutic entity is maintained throughout its lifecycle. This compound is generally considered to be chemically stable in aqueous solutions over a wide pH range.[4]

Factors Influencing Stability

-

pH: this compound is reported to be stable in aqueous solutions at a pH range of 2 to 12.[4] Its stability is particularly noteworthy at a physiological pH of 7.4.[4]

-

Temperature: The compound demonstrates considerable thermal stability. One study indicated that decomposition is minimal even when heated to 110°C for 5 minutes at pH 7.4.

-

Oxidation: While specific studies on oxidative degradation are not widely available in the initial search, this is a critical parameter to assess in forced degradation studies.

-

Light: Photostability is another important factor that should be evaluated to determine appropriate storage conditions.

Potential Degradation Pathway

In aqueous solutions, this compound exists in equilibrium with its hydrated monomeric form, 3-(trihydroxygermyl)propanoic acid (THGP).[2] Under harsh conditions, the primary degradation pathway is believed to be the hydrolysis of the germanium-oxygen (Ge-O-Ge) bonds of the polymeric structure, leading to the formation of THGP.[5] Under more extreme conditions, cleavage of the stable germanium-carbon (Ge-C) bond could theoretically occur.[5]

Caption: Potential Degradation Pathway of this compound in Aqueous Solution.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][6][9][11]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at a controlled temperature (e.g., 60°C).

-

Neutral Hydrolysis: Incubate the stock solution in purified water at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Caption: Workflow for Forced Degradation Studies of this compound.

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is crucial for accurately quantifying this compound and its degradation products.[5]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for assessing the purity and stability of this compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength or Refractive Index (RI) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Techniques for Structural Elucidation

In the event of significant degradation, spectroscopic methods are invaluable for identifying and characterizing the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and its degradation products.[12] For this compound, characteristic signals for the carboxyethyl groups are expected. Sample preparation typically involves dissolving the analyte in deuterium oxide (D₂O), with the addition of sodium deuteroxide (NaOD) to enhance solubility.[12]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for determining the molecular weight of degradation products and providing fragmentation data for structural elucidation.[13]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups in this compound, such as the Ge-O-Ge stretching and the carboxylic acid C=O and O-H stretching vibrations.[12]

Summary of Findings and Recommendations

This compound is a water-soluble organogermanium polymer with good stability in aqueous solutions across a broad pH range. Its solubility is significantly increased in alkaline conditions. Forced degradation studies are crucial to fully understand its stability profile and to develop a robust, stability-indicating analytical method. The primary degradation pathway under harsh hydrolytic conditions is the formation of the monomer, 3-(trihydroxygermyl)propanoic acid.

For researchers and drug development professionals, it is recommended to:

-

Conduct thorough solubility studies, particularly in the intended formulation vehicle.

-

Perform comprehensive forced degradation studies following ICH guidelines to identify all potential degradation products.

-

Develop and validate a stability-indicating HPLC method for routine analysis and stability testing.

-

Utilize spectroscopic techniques (NMR, MS, FT-IR) to unequivocally identify any significant degradation products.

-

Establish appropriate storage conditions based on the outcomes of photostability and thermal stability studies.

By adhering to these principles and methodologies, a comprehensive understanding of the solubility and stability of this compound can be achieved, facilitating its successful development into safe and effective therapeutic products.

References

- This compound (C6H10O7Ge2) properties. (n.d.). Google AI Search.

- This compound. (n.d.). In The Merck Index Online. Royal Society of Chemistry.

- Application Note: Comprehensive Analytical Strategies for the Characterization of this compound. (2025). BenchChem.

- This compound - Wikipedia. (n.d.). Wikipedia.

- This compound - NAFKAM. (2020, September 15).

- Synthesis and discovery of this compound. (2025). BenchChem.

- Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. (n.d.). Pharmacy 180.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- This compound | CAS#12758-40-6. (n.d.). MedKoo Biosciences.

- Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030. (n.d.). PubChem.

- This compound in Aqueous Solutions: A Technical Support Resource. (n.d.). Benchchem.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism. (n.d.).

- An Organogermanium Compound Enhances the Initial Reaction Rate of Alkaline Isomerization of an Aldose into a Ketose through Enediol Complex Formation. (n.d.).

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.).

- Forced degradation. (n.d.).

- Organogermanium chemistry - Wikipedia. (n.d.). Wikipedia.

- Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.).

- Organogermanium compounds in cross-coupling reactions - Wikipedia. (n.d.). Wikipedia.

- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Solubility Toolbox for Successful Design of Drug Candid

- A fully automated kinetic solubility screen in 384-well plate form

- Mass spectra of the major degradation products. (n.d.).

- Recent Progress in the Analysis of Protein Deamidation Using Mass Spectrometry. (2025, August 7).

- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.).

- Mass spectrometry of natural products: current, emerging and future technologies. (n.d.). PubMed.

- Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022, February 8).

- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25).

- Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformul

- Quantitative Measurement of Rate of Targeted Protein Degrad

- Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formul

- Accelerated aging: Prediction of chemical stability of pharmaceuticals. (2025, August 10).

- Porous Copolymers of 3-(Trimethoxysilyl)

- Physicochemical Properties Study and GC/MS Analysis of Monomer Acid. (n.d.).

- Interaction Study, Synthesis and Characterization of Molecular Imprinted Polymer Using Functional Monomer Methacrylate Acid and Dimethylamylamine as Template Molecule. (2024, November 30).

- Interaction Study, Synthesis and Characterization of Molecular Imprinted Polymer Using Functional Monomer Methacrylate Acid and Dimethylamylamine as Template Molecule Studi Interaksi, Sintesis dan Karakterisasi Molecular Imprinted Polymer Menggunakan Monomer Fungsional Asam Metakrilat dan Dimetilamilamin sebagai Molekul Template. (2018, November 4).

Sources

- 1. scispace.com [scispace.com]

- 2. An Organogermanium Compound Enhances the Initial Reaction Rate of Alkaline Isomerization of an Aldose into a Ketose through Enediol Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions: Promotion of Aldose-to-ketose Isomerization and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. inventivapharma.com [inventivapharma.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synonyms and alternative names for propagermanium (e.g., repagermanium)

An In-depth Technical Guide to Propagermanium: Nomenclature, Physicochemical Properties, and Therapeutic Mechanisms

Executive Summary

This compound is a polymeric organogermanium compound that has attracted significant scientific and clinical interest since its initial synthesis in 1967.[1][2] Known by a variety of synonyms, including repagermanium and Ge-132, it has been investigated for a range of therapeutic properties, including immunomodulatory, anti-inflammatory, and antiviral effects.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it offers an in-depth exploration of its primary mechanism of action as a C-C chemokine receptor type 2 (CCR2) antagonist and summarizes its current standing in clinical development.

Nomenclature and Chemical Identity

The multiplicity of names for this compound can be a source of confusion in scientific literature. Understanding these synonyms is crucial for comprehensive literature reviews and accurate compound identification. This compound is the International Nonproprietary Name (INN) for this polymeric compound.[4]

| Identifier Type | Name/Value | Reference(s) |

| International Nonproprietary Name (INN) | This compound | [4][5] |

| Common Synonyms | Repagermanium, Proxigermanium | [1][4][5][6] |

| IUPAC Name | 3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | [4][7][8] |

| CAS Name | 3,3'-(1,3-Dioxo-1,3-digermoxanediyl)bispropanioic acid | [5] |

| CAS Registry Number | 12758-40-6 | [5][7][9][10] |

| Chemical Names | Bis(2-carboxyethylgermanium) sesquioxide, 2-carboxyethylgermasesquioxane | [2][3][7] |

| Developmental Codes | Ge-132, SK-818, DMX-200 | [5][6][10][11] |

| Trademark Name | Serocion | [4][5] |

| Molecular Formula | C₆H₁₀Ge₂O₇ or ((HOOCCH₂CH₂Ge)₂O₃)n | [2][5][7] |

The fundamental structure is a polymer of 3-oxygermylpropionic acid, forming a three-dimensional network characterized by germanium-oxygen-germanium bridges.[5][9][12] This polymeric nature is key to its biological activity and physicochemical properties.

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is essential for developing analytical methods, formulating drug products, and interpreting biological data.

| Property | Value | Reference(s) |

| Appearance | Colorless, monoclinic crystals or a white crystalline powder. | [5][11] |

| Molecular Weight | 339.42 g/mol (for the C₆H₁₀Ge₂O₇ monomer unit). | [5][9][10][11] |

| Melting Point | Decomposes at approximately 270°C. | [5][11] |

| Solubility | Water: 1.09% at 20°C. Very soluble in alkaline aqueous conditions (>10% at pH 7.4). Insoluble or sparingly soluble in most organic solvents. | [5][9][11] |

| pKa | 3.6 | [5][11] |

| Percent Composition | C: 21.23%, H: 2.97%, Ge: 42.80%, O: 33.00% | [5][7] |

Synthesis and Manufacturing

The synthesis of this compound is a well-established, multi-step process that requires careful control to ensure high purity and yield.[1][13] The primary concern during manufacturing is the elimination of inorganic germanium species, such as germanium dioxide (GeO₂), which can be nephrotoxic and may contaminate the final product if purification is inadequate.[1][4] The most common synthetic route involves hydrogermylation followed by hydrolysis.[13]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Hydrogermylation of Acrylic Acid

This step forms the carbon-germanium bond, which is the defining feature of this organometallic compound. The reaction is highly sensitive to moisture, as the trichlorogermane intermediate readily hydrolyzes.

-

Setup: Assemble a flame-dried, jacketed glass reactor under an inert nitrogen or argon atmosphere. Equip it with a mechanical stirrer, reflux condenser, and a dropping funnel.[13]

-

Reagents: Charge the reactor with acrylic acid (1.05 equivalents) and a polymerization inhibitor (e.g., hydroquinone).[13]

-

Reaction: Slowly add trichlorogermane (HGeCl₃) (1.0 equivalent) to the reactor over 2-3 hours, maintaining an internal temperature of 45°C.[13]

-

Monitoring: After the addition, continue stirring at 45°C for 4-6 hours. Reaction completion can be monitored via ¹H NMR by observing the disappearance of starting material signals.[13]

-

Workup: Cool the mixture to room temperature. The resulting intermediate, 3-(trichlorogermyl)propanoic acid, can be carried directly to the next step.[13]

Step 2: Hydrolysis and Polymerization

This step replaces the chloro groups with hydroxyls, which then condense to form the stable Ge-O-Ge polymeric backbone.

-

Setup: In a separate reactor, add a calculated volume of purified water and stir vigorously.[13]

-

Hydrolysis: Slowly add the crude 3-(trichlorogermyl)propanoic acid from Step 1 to the water. A white precipitate of this compound will form immediately. This reaction can be exothermic and requires controlled addition.[13]

-

Completion: Stir the resulting slurry for 2-4 hours at room temperature to ensure complete hydrolysis.[13]

-

Purification: Isolate the solid product by filtration. Wash the filter cake extensively with purified water until the filtrate is neutral and free of chloride ions (as tested with silver nitrate).[13]

-

Drying: Perform a final wash with a water/ethanol mixture and dry the product under vacuum at 60-80°C to a constant weight.[13]

Mechanism of Action

This compound exerts its biological effects through a multi-faceted approach, primarily centered on the modulation of inflammatory and immune responses.[3]

Primary Anti-inflammatory Pathway: CCR2 Antagonism

The principal mechanism of this compound's anti-inflammatory action is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway.[12][14] This pathway is a critical driver in the recruitment of monocytes and macrophages to sites of inflammation.[15]

-

The CCL2/CCR2 Axis: The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for the CCR2 receptor.[14][15] When CCL2 binds to CCR2 on the surface of monocytes, it triggers a signaling cascade that leads to chemotaxis—the directed migration of these cells toward the source of the chemokine.

-

Inhibition by this compound: this compound disrupts this process, reducing the infiltration of inflammatory cells into tissues.[1][14] Interestingly, evidence suggests that this compound may not block the CCR2 receptor directly. Instead, it appears to target glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, that are closely associated with the receptor in the cell membrane.[14][15][16] By interacting with these associated proteins, it indirectly modulates CCR2 function and stifles the chemotactic response to CCL2.[15][16]

Other Biological Activities

Beyond CCR2 antagonism, this compound exhibits several other important biological effects:

-

Immunomodulation: It enhances the production of key cytokines, particularly interferon-gamma (IFN-γ), which activates macrophages and natural killer (NK) cells, thereby boosting the innate immune response against pathogens.[3][17] This is the primary mechanism behind its approved use in Japan for treating chronic hepatitis B.[4][12]

-

Antiviral Effects: Its activity against viruses like hepatitis B (HBV) and HIV is thought to be a direct result of its immunomodulatory properties.[1][3]

-

Antioxidant Properties: this compound functions as a scavenger of free radicals, which helps to reduce oxidative stress and protect cells from damage.[1][3]

-

Nitric Oxide (NO) Modulation: The compound can influence the production of nitric oxide, a critical signaling molecule involved in processes like vasodilation and immune regulation.[1][3]

Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of this compound, ensuring the absence of organic impurities and toxic inorganic germanium.[11]

Experimental Protocol: FT-IR Spectroscopy

Infrared spectroscopy is a rapid and reliable method for identifying the key functional groups that define the this compound structure.

-

Sample Preparation: Place a small amount of the this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

-

Acquisition: Using an FT-IR spectrometer, acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

-

Analysis: Identify the characteristic absorption bands:[11]

-

~3000 cm⁻¹: Broad O-H stretch from the carboxylic acid groups.

-

~1700 cm⁻¹: Strong C=O stretch from the carboxylic acid groups.

-

~800-900 cm⁻¹: Ge-O-Ge asymmetric stretching, confirming the polymeric backbone.

-

Experimental Protocol: ¹H NMR Spectroscopy

NMR provides detailed structural information, confirming the carboxyethyl chain and its attachment to the germanium atom.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterium oxide (D₂O). Solubility can be enhanced by using a basic solvent like NaOD in D₂O.[11]

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[11]

-

Analysis: The spectrum is relatively simple and should show two characteristic triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the carboxyethyl fragment, confirming the organic structure.

Therapeutic Applications and Clinical Development

While approved in Japan for chronic hepatitis B, this compound (often as DMX-200) is under active clinical investigation globally for other inflammatory and fibrotic diseases, particularly those affecting the kidney.[4][6][18] Clinical trials frequently assess this compound as an adjunct therapy with angiotensin receptor blockers (ARBs) like irbesartan, as the two mechanisms (CCR2 and AT1R inhibition) are believed to be complementary in reducing kidney damage.[18]

Preclinical Efficacy Data

The anti-inflammatory and antioxidant effects of this compound have been quantified in various preclinical models. A study on endothelial dysfunction in a rat model of Type 2 Diabetes provides a strong example of its efficacy.

| Parameter | Outcome in this compound-Treated Group vs. Control | Reference |

| Fasting Glucose | 18% reduction | [15] |

| Insulin Resistance | 32% reduction | [15] |

| Endothelial Function | 25-33% improvement | [15] |

| Perivascular Adipose Tissue (PVAT) Inflammation | 56% reduction | [15] |

| PVAT Oxidative Stress | 55% reduction | [15] |

These data highlight this compound's potential to address both the inflammatory and oxidative stress components of metabolic disease.[15] Current Phase 3 trials, such as the ACTION3 study for Focal Segmental Glomerulosclerosis (FSGS), are evaluating its ability to reduce proteinuria and slow the decline of kidney function in patients.[19][20]

Conclusion

This compound is a multifaceted organogermanium compound with a well-defined chemical identity, albeit one known by many names. Its primary mechanism as an indirect CCR2 antagonist provides a strong rationale for its development in a range of inflammatory diseases. The synthesis and analytical characterization are well-established, allowing for the production of a high-purity active pharmaceutical ingredient. As ongoing clinical trials for conditions like FSGS and diabetic kidney disease progress, the therapeutic role of this compound in modern medicine may expand significantly, offering a novel approach to managing chronic inflammatory and fibrotic conditions.

References

- What is the mechanism of this compound?

- Repagermanium – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- Synthesis and discovery of this compound - Benchchem.

- This compound.

- Application Note: Comprehensive Analytical Strategies for the Characteriz

- This compound | CAS#12758-40-6 - MedKoo Biosciences.

- This compound (C6H10O7Ge2) properties.

- This compound: An In Vivo Examination of its Anti-Inflamm

- This compound - BioC

- This compound - CAM Cancer. (2020-09-15).

- This compound - Wikipedia.

- Technical Support Center: Large-Scale Synthesis of this compound - Benchchem.

- Repagermanium - Drug Targets, Indications, Patents - P

- Development of DMX-200 (Repagermanium), a CCR2 Inhibitor, FOR Focal Segmental Glomerulosclerosis (FSGS) - ANZSN Congress.

- This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - MDPI. (2024-07-30).

- Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030 - PubChem.

- This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PubMed Central. (2020-06-12).

- ACTION3 Phase 3 Clinical Trial Assessing the Efficacy and Safety of DMX-200 (Repagermanium).

- Study Details | NCT03627715 | Safety and Effectiveness of this compound in Diabetic Kidney Disease Participants Receiving Irbesartan | ClinicalTrials.gov.

- Repagermanium - DDrare: Database of Drug Development for Rare Diseases.

- What is Repagermanium used for?

- An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. cam-cancer.org [cam-cancer.org]

- 5. This compound [drugfuture.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. medkoo.com [medkoo.com]

- 8. Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webqc.org [webqc.org]

- 10. biocat.com [biocat.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes [mdpi.com]

- 16. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is Repagermanium used for? [synapse.patsnap.com]

- 18. anzsnevents.com [anzsnevents.com]

- 19. dimerix.com [dimerix.com]

- 20. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]

Introduction to Propagermanium (Bis(2-carboxyethyl)germanium Sesquioxide)

An In-Depth Technical Guide to the Initial Toxicological Evaluation of Propagermanium

This compound, also known as repagermanium or Ge-132, is a water-soluble organogermanium compound, chemically defined as a polymer of 3-oxygermylpropionic acid.[1] First synthesized in 1967, it has been investigated for various therapeutic properties, including immunomodulation and antiviral activity. In Japan, this compound is an approved therapeutic agent for chronic hepatitis B.[2][3]